molecular formula C16H19BrClNO2 B3060016 (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide CAS No. 1609400-57-8

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide

Cat. No.: B3060016
CAS No.: 1609400-57-8
M. Wt: 372.7
InChI Key: VXTNUVZACXGNFM-UHFFFAOYSA-N
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Description

“(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609400-57-8 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C16 H18 Cl N O2 . Br H . The Inchi Code is 1S/C16H18ClNO2.BrH/c1-19-15-8-5-13 (9-16 (15)20-2)11-18-10-12-3-6-14 (17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 372.69 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Intermediates : The compound has been used in the synthesis of various intermediates in organic chemistry. For instance, it serves as a key intermediate in the synthesis of isoindolines (B. Raju, P. Neelakantan, & U. T. Bhalerao, 2007). Another study describes its use in protecting groups for the synthesis of oligoribonucleotides (H. Takaku, T. Ito, & K. Imai, 1986).

  • Molecular Interactions : In a study focusing on 2-aminothiazole derivatives, the hydrobromide variant of the compound was utilized to investigate chiral symmetry breaking and hydrogen bonding in crystals (A. Hu & Gao Cao, 2011).

Pharmaceutical and Biological Research

  • Medicinal Chemistry : The compound has been synthesized and evaluated for its activity as a peripheral dopamine blocking agent, demonstrating specific biological activities (C. H. Jarboe, S. Lipson, M. Bannon, & D. Dunnigan, 1978).

  • Drug Synthesis and Enantioselective Processes : Another study highlights its role in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for various applications in medicine and chemicals (Wang Ling-ya, 2015).

Material Science and Chemistry

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobenzyl alcohol, indicates that it is flammable and combustible. Containers may explode when heated. Hazardous combustion products include Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTNUVZACXGNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-57-8
Record name Benzenemethanamine, N-[(4-chlorophenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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